molecular formula C10H24Cl2N2 B6256547 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride CAS No. 1197238-96-2

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B6256547
CAS No.: 1197238-96-2
M. Wt: 243.2
InChI Key:
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Description

3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a propan-1-amine chain attached to the nitrogen atom of the piperidine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of 2,6-Dimethylpiperidine: This can be achieved through the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride.

    Attachment of Propan-1-amine Chain: The 2,6-dimethylpiperidine is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired product.

    Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where the methyl groups or the amine chain can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of N-oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as receptors or enzymes. The piperidine ring structure allows it to mimic or interfere with the action of natural neurotransmitters, potentially affecting signal transmission in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Lacks the propan-1-amine chain, making it less versatile in certain applications.

    3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a piperazine ring instead of piperidine, leading to different chemical properties and applications.

Uniqueness: 3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine chain, which provides distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

CAS No.

1197238-96-2

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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